molecular formula C30H46O3 B147343 3-Oxotirucalla-7,24-dien-21-oic acid CAS No. 82464-35-5

3-Oxotirucalla-7,24-dien-21-oic acid

Cat. No.: B147343
CAS No.: 82464-35-5
M. Wt: 454.7 g/mol
InChI Key: PYHNHGARAGBCRY-ZYHXIRFQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Oxotirucalla-7,24-dien-21-oic acid can be isolated from natural sources through extraction and purification processes. For instance, it has been isolated from the dichloromethane extract of the stem of Luvunga scandens . The isolation process typically involves solvent extraction, followed by chromatographic techniques to purify the compound.

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction from natural sources. Further research and development are needed to establish efficient and cost-effective industrial production methods.

Chemical Reactions Analysis

Types of Reactions

3-Oxotirucalla-7,24-dien-21-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.

    Substitution: Various nucleophiles can be used in substitution reactions to introduce different functional groups into the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

3-Oxotirucalla-7,24-dien-21-oic acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

    Chemistry: The compound is used as a starting material for synthesizing various derivatives with potential biological activities.

    Biology: It serves as a tool for studying cellular processes and mechanisms due to its cytotoxic effects on cancer cell lines.

    Medicine: Research has shown its potential as an antitumor agent, particularly against breast cancer cells

    Industry: While industrial applications are still under exploration, the compound’s unique properties make it a candidate for developing new pharmaceuticals and bioactive agents.

Comparison with Similar Compounds

3-Oxotirucalla-7,24-dien-21-oic acid is part of a broader class of triterpenoids, which includes compounds like 3α-Hydroxytirucalla-7,24-dien-21-oic acid and 3-oxotirucalla-8,24-dien-21-oic acid . These compounds share similar structural features but differ in their functional groups and biological activities.

The uniqueness of this compound lies in its specific structure and potent cytotoxicity against cancer cells, making it a valuable compound for further research and development.

Properties

IUPAC Name

(2S)-6-methyl-2-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,11,20-22,24H,8,10,12-18H2,1-7H3,(H,32,33)/t20-,21-,22-,24-,28+,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHNHGARAGBCRY-ZYHXIRFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@H]([C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101002701
Record name 3-Oxolanosta-7,24-dien-21-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82464-35-5
Record name 3-Oxotirucalla-7,24-dien-21-oic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082464355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxolanosta-7,24-dien-21-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known biological activities of 3-Oxotirucalla-7,24-dien-21-oic acid?

A1: this compound has demonstrated inhibitory activity against human immunodeficiency virus type 1 (HIV-1) protease []. It has also shown cytotoxic activity against various cancer cell lines, including human lung adenocarcinoma A549, THP-1 human monocytic leukemia cells [], human breast adenocarcinoma cell line (MCF-7), and human oral cancer HSC-3 cells [, ].

Q2: How does the structure of this compound relate to its observed activities?

A2: While the exact mechanisms of action are still under investigation, the triterpenoid structure of this compound is likely key to its biological activities. Triterpenoids are known to interact with various cellular targets, potentially explaining the diverse effects observed [, , , ].

Q3: What research has been done on the effect of this compound on CD8+ T cell recovery in HIV-1 patients?

A3: A study investigated the impact of this compound on CD8+ T cell recovery in HIV-1 infected individuals. Results indicated a greater tendency for CD8+ T cell recovery in patients with lower baseline CD8+ T cell counts after 48 weeks of treatment, suggesting potential as a therapeutic agent in this context [].

Q4: From which natural sources can this compound be isolated?

A4: this compound has been isolated from various plant sources, including the wood of Xanthoceras sorbifolia [], the stem bark of Stereospermum acuminatissimum [], and the stems of Eurycorymbus cavaleriei []. Notably, it has also been found in the Luvunga scandens plant, commonly known as ‘Mengkurat Jakun’ [, , ].

Q5: What are the potential implications of the observed cytotoxic activity of this compound?

A5: The cytotoxic effects of this compound against various cancer cell lines suggest potential applications in anti-cancer therapies [, , ]. Further research is needed to determine its efficacy and safety in relevant in vivo models and clinical settings.

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